2-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-15-3-8-18-19(13-15)28-21(22-18)24-11-9-23(10-12-24)20(25)14-27-17-6-4-16(26-2)5-7-17/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYQKWQIOUZSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CSC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives reported in the literature:
A. Benzo[d]thiazole-Piperazine-Ethanone Derivatives
- Compound 5i (): 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone Key Differences: Replaces the 4-methoxyphenylthio group with a triazole-linked diphenyltriazole moiety.
- Compound 7n (): 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone Key Differences: Substitutes the benzothiazole with a nitro-substituted tetrazole and introduces a sulfonyl group. Impact: Increased electron-withdrawing character may alter metabolic stability and receptor affinity .
B. Thiazole-Piperazine-Acetamide Analogues ()
- Compound 13: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Key Differences: Acetamide backbone instead of ethanone, with a p-tolylthiazole group.
Physicochemical Properties
*Molecular weight for 7n calculated from formula C₂₀H₂₀F₃N₆O₃S₂.
Key Observations :
- The target compound’s lack of sulfonyl or acetamide groups may result in lower molecular weight compared to 7n and 13.
- Aromatic substituents (e.g., methoxyphenyl, benzothiazole) likely contribute to higher melting points, as seen in analogues .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 2-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone?
- Methodology : The synthesis typically involves multi-step pathways:
- Step 1 : Formation of the piperazine-benzo[d]thiazole core via nucleophilic substitution or coupling reactions. For example, 6-methylbenzo[d]thiazol-2-amine reacts with piperazine derivatives under reflux in ethanol or THF .
- Step 2 : Introduction of the 4-methoxyphenylthio group via thioetherification. This requires reacting a bromo- or chlorinated ethanone intermediate with 4-methoxyphenylthiol in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the final product .
- Critical Parameters : Control reaction time (1–4 hours) and temperature (70–80°C) to avoid side reactions like oxidation of the thioether group .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.8–8.1 ppm), and piperazine NH protons (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirm the presence of C=O (1690–1710 cm⁻¹), C-S (680–750 cm⁻¹), and N-H (3300–3500 cm⁻¹) stretches .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 438 [M+H]⁺) and fragmentation patterns to verify the backbone .
- Validation : Cross-reference with elemental analysis (C, H, N, S) to confirm purity (>95%) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and biological activity prediction of this compound?
- Approach :
- Reaction Pathway Optimization : Use density functional theory (DFT) to model energy barriers for key steps (e.g., thioetherification) and identify optimal solvents (e.g., DMF vs. THF) .
- Docking Studies : Predict binding affinity to targets like dopamine receptors (due to the piperazine moiety) or kinases (via the benzo[d]thiazole group) using AutoDock Vina or Schrödinger .
- Case Study : A structurally similar compound showed improved yield (from 65% to 82%) when computational modeling identified a lower-energy pathway for piperazine coupling .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Strategies :
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed IC₅₀ protocols) to eliminate variability in cell lines or assay methods .
- Metabolite Profiling : Use HPLC-MS to identify degradation products that may interfere with activity measurements. For example, oxidation of the thioether group can reduce potency .
- Example : A discrepancy in antimicrobial activity (MIC: 8 µg/mL vs. 32 µg/mL) was traced to differences in bacterial strain resistance profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
